Sutezolid

Descripción general

Descripción

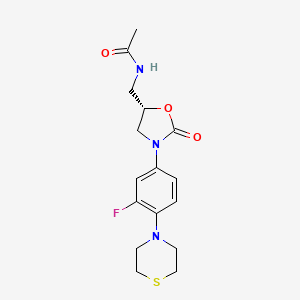

Sutezolid es un antibiótico oxazolidinona que actualmente se encuentra en desarrollo para el tratamiento de la tuberculosis resistente a múltiples fármacos . Es un análogo cercano a la linezolida, que difiere por la sustitución del oxígeno de la morfolina por un átomo de azufre . This compound ha mostrado una actividad bactericida superior contra Mycobacterium tuberculosis en varios modelos .

Aplicaciones Científicas De Investigación

Sutezolid se investiga principalmente por su aplicación en el tratamiento de la tuberculosis resistente a los fármacos . Ha mostrado resultados prometedores en ensayos clínicos tempranos, demostrando mejor seguridad y eficacia en comparación con la linezolida . Además, this compound se está estudiando por su posible uso en terapias combinadas para la tuberculosis, con el objetivo de mejorar los resultados del tratamiento y reducir los efectos adversos .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Sutezolid interacts with various biomolecules in its role as an antibiotic. It is characterized by a chemical structure that includes the oxazolidone ring with the S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . The synthesis of this compound has gained increasing interest due to its unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Cellular Effects

This compound has shown superior bactericidal activity against Mycobacterium tuberculosis in the hollow fiber, whole blood, and mouse models . It is unaffected by mutations conferring resistance to standard TB drugs . The mycobactericidal activity of this compound was readily detected in sputum and blood .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism of action. It is an oxazolidinone, a class of compounds that inhibit bacterial protein synthesis by targeting the peptidyl transferase activity of the 23S rRNA in the 50S ribosomal subunit . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent antimicrobial activity over time. For instance, this compound presented the strongest antimicrobial activity against the clinical isolates of M. intracellulare, with MIC50 at 2 μg/mL and MIC90 at 4 μg/mL . MICs of this compound were usually 4- to 8-fold lower than these of linezolid against M. intracellulare and M. avium .

Dosage Effects in Animal Models

For instance, in a phase 2b trial, this compound was given over 12 weeks at various doses and showed no neuropathy nor myelosuppression, except one case of neutropenia with a possible alternative cause .

Metabolic Pathways

This compound is metabolized into an active metabolite, which may contribute to its overall efficacy

Transport and Distribution

Pharmacokinetic studies have shown that this compound and its metabolites can be detected in plasma, indicating that it is absorbed and distributed in the body .

Métodos De Preparación

La síntesis de sutezolid implica la construcción del anillo oxazolidinona, que es una estructura central común en esta clase de antibióticos . Un método incluye la α-aminoxilación estereoselectiva catalizada por prolina de un aldehído, seguida de una ciclación intramolecular para formar el anillo oxazolidinona . Esta ruta sintética es eficiente y respetuosa con el medio ambiente, utilizando catalizadores quirales de origen natural en condiciones suaves .

Análisis De Reacciones Químicas

Sutezolid sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

Sutezolid se compara con otras oxazolidinonas como linezolida, tedizolida, delpazolida y eperezolida . Si bien la linezolida es efectiva, está asociada con efectos adversos graves como mielosupresión y toxicidad mitocondrial . This compound, por otro lado, ha mostrado mejores perfiles de seguridad en estudios clínicos tempranos . Tedizolida y delpazolida también exhiben concentraciones mínimas inhibitorias más bajas en comparación con la linezolida, lo que indica una mayor potencia .

Compuestos similares::- Linezolida

- Tedizolida

- Delpazolida

- Eperezolida

- Radezolida

- Contezolida

- Posizolida

- TBI-223

Propiedades

IUPAC Name |

N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDDDNOJWPQCBZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168611 | |

| Record name | Sutezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-58-8 | |

| Record name | Sutezolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sutezolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sutezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 168828-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sutezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168828-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUTEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A71182L8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.